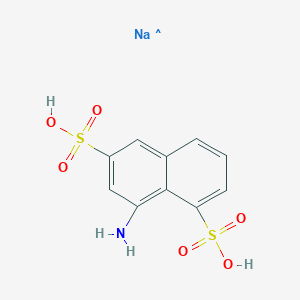
8-Amino-1,6-naphthalenedisulfonic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-1,6-naphthalenedisulfonic acid sodium salt is an organic compound with the molecular formula C10H9NO6S2Na. It is a derivative of naphthalene, characterized by the presence of amino and sulfonic acid groups. This compound is known for its solubility in water and its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,6-naphthalenedisulfonic acid sodium salt typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at temperatures ranging from 20°C to 35°C. This is followed by the gradual addition of more oleum and naphthalene alternately. After heating the reaction mixture for several hours, the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
8-Amino-1,6-naphthalenedisulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced sulfonic acid groups.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
8-Amino-1,6-naphthalenedisulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of dyes and pigments.
Biology: Employed in the labeling of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of 8-Amino-1,6-naphthalenedisulfonic acid sodium salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its transport across cell membranes. The compound can also act as a fluorescent probe, allowing for the visualization of biological processes.
類似化合物との比較
Similar Compounds
1,5-Naphthalenedisulfonic acid: Similar in structure but lacks the amino group.
2-Amino-1,5-naphthalenedisulfonic acid sodium salt: Another isomer with different substitution patterns.
7-Amino-1,3-naphthalenedisulfonic acid: Differently substituted naphthalene derivative with similar properties
Uniqueness
8-Amino-1,6-naphthalenedisulfonic acid sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and sulfonic acid groups makes it particularly useful in applications requiring both reactivity and solubility.
特性
分子式 |
C10H9NNaO6S2 |
|---|---|
分子量 |
326.3 g/mol |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17); |
InChIキー |
KALUIMDTJQLCCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
関連するCAS |
6967-48-2 74543-22-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


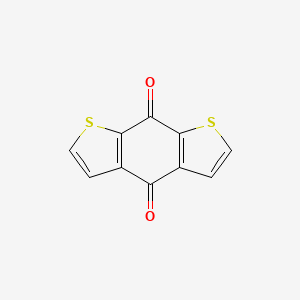
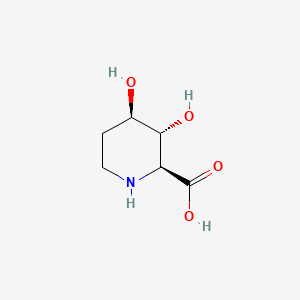



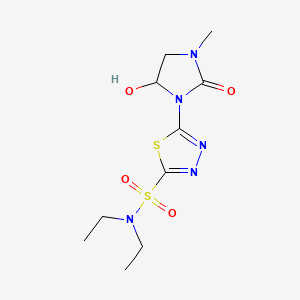
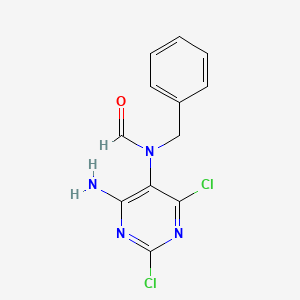
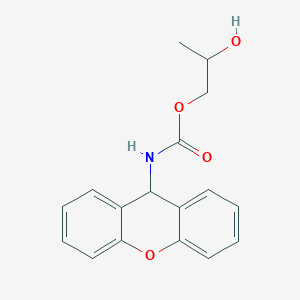

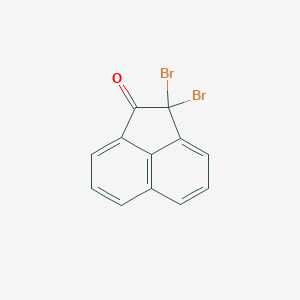
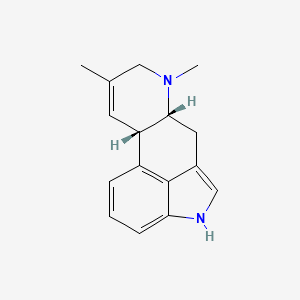
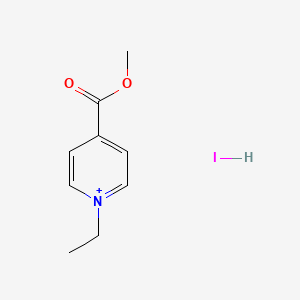
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
